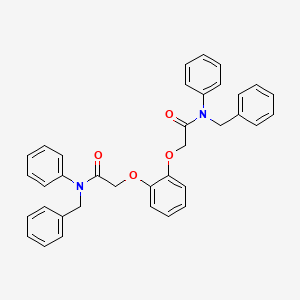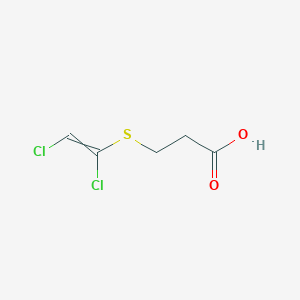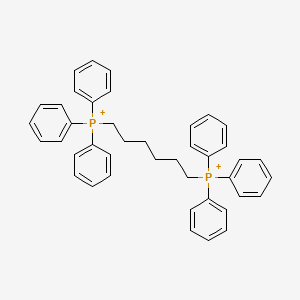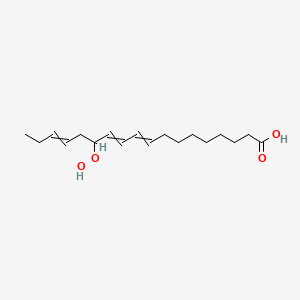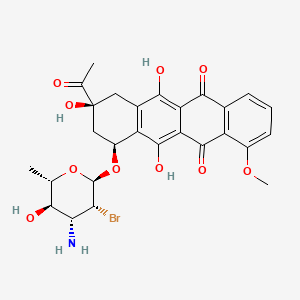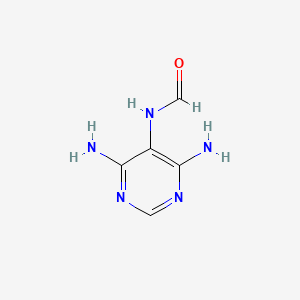
FAPy-腺嘌呤
描述
FAPy-腺嘌呤,也称为 4,6-二氨基-5-甲酰胺基嘧啶,是一种氧化后的 DNA 碱基。它是腺嘌呤发生氧化损伤后的产物,腺嘌呤是 DNA 核酸中四种核碱基之一。 该化合物是氧化应激的生化标志物,与多种病理状况相关,包括肿瘤、衰老和阿尔茨海默病等神经退行性疾病 .
科学研究应用
FAPy-腺嘌呤在科学研究中具有多种重要的应用:
氧化应激标志物: 它被用作研究细胞和组织中氧化应激的标志物,这与衰老、癌症和神经退行性疾病的研究相关.
DNA 损伤和修复研究: FAPy-腺嘌呤用于研究 DNA 损伤和修复机制,特别是在氧化应激的背景下.
药物开发: 对 FAPy-腺嘌呤的研究有助于开发针对氧化应激相关疾病的药物.
环境监测: 它被用于研究监测导致 DNA 氧化损伤的环境因素.
作用机制
FAPy-腺嘌呤主要通过其作为 DNA 氧化损伤标志物的作用发挥作用。当腺嘌呤发生氧化时,就会形成该化合物,导致形成甲酰胺基嘧啶环结构。 这种改变的结构在 DNA 复制过程中可能与其他核苷酸发生错配,导致突变 . DNA 修复酶对 FAPy-腺嘌呤的识别和修复对于维持基因组稳定性至关重要 .
生化分析
Biochemical Properties
4,6-Diamino-5-formamidopyrimidine is known to interact with various enzymes, proteins, and other biomolecules involved in DNA repair mechanisms. One of the key interactions is with DNA polymerase β, an enzyme responsible for DNA synthesis and repair. The binding of 4,6-Diamino-5-formamidopyrimidine to DNA polymerase β can impede the enzyme’s closure, thus hindering the insertion of nucleotides during DNA synthesis . Additionally, this compound is a substrate for base excision repair enzymes such as formamidopyrimidine-DNA glycosylase, which excises oxidized purines from damaged DNA . These interactions highlight the role of 4,6-Diamino-5-formamidopyrimidine in maintaining genomic integrity.
Cellular Effects
The presence of 4,6-Diamino-5-formamidopyrimidine in cells can have significant effects on cellular processes. This compound is mutagenic and contributes to the pathogenesis of various diseases by promoting cytotoxicity and mutagenesis . It can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with DNA replication and transcription. For example, the accumulation of 4,6-Diamino-5-formamidopyrimidine in the nucleotide pool can lead to its incorporation into the genome, resulting in mutations and genomic instability . These effects underscore the importance of efficient DNA repair mechanisms to mitigate the impact of this compound on cellular function.
Molecular Mechanism
At the molecular level, 4,6-Diamino-5-formamidopyrimidine exerts its effects through various binding interactions and enzyme inhibition or activation. The compound can bind to the active site of DNA polymerase β, distorting the geometry of critical catalytic atoms and preventing efficient nucleotide incorporation . Additionally, 4,6-Diamino-5-formamidopyrimidine is recognized and excised by DNA glycosylases such as formamidopyrimidine-DNA glycosylase, which initiates the base excision repair process . These molecular interactions are essential for understanding how 4,6-Diamino-5-formamidopyrimidine contributes to DNA damage and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Diamino-5-formamidopyrimidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its impact on cellular function . Long-term exposure to 4,6-Diamino-5-formamidopyrimidine in in vitro or in vivo studies has been associated with sustained DNA damage and genomic instability . Understanding the temporal effects of this compound is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4,6-Diamino-5-formamidopyrimidine can vary with different dosages in animal models. At low doses, this compound may cause minimal DNA damage and cellular effects, while higher doses can lead to significant cytotoxicity and mutagenesis . Threshold effects have been observed, where a certain dosage level must be reached before noticeable adverse effects occur . Additionally, high doses of 4,6-Diamino-5-formamidopyrimidine can result in toxic effects, highlighting the importance of dosage considerations in experimental studies.
Metabolic Pathways
4,6-Diamino-5-formamidopyrimidine is involved in various metabolic pathways, particularly those related to DNA repair. This compound is a substrate for base excision repair enzymes, which recognize and excise damaged bases from DNA . The excision of 4,6-Diamino-5-formamidopyrimidine by DNA glycosylases is followed by the action of other enzymes that restore the DNA to its original state . These metabolic pathways are essential for maintaining genomic stability and preventing the accumulation of DNA damage.
Transport and Distribution
Within cells and tissues, 4,6-Diamino-5-formamidopyrimidine is transported and distributed through various mechanisms. This compound can be transported by nucleotide transporters and binding proteins that facilitate its movement within the cell . Additionally, the localization and accumulation of 4,6-Diamino-5-formamidopyrimidine can be influenced by its interactions with other biomolecules and cellular structures . Understanding the transport and distribution of this compound is important for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4,6-Diamino-5-formamidopyrimidine can affect its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and DNA repair enzymes . Targeting signals and post-translational modifications may direct 4,6-Diamino-5-formamidopyrimidine to specific compartments or organelles within the cell . The subcellular localization of this compound is crucial for understanding its role in DNA damage and repair processes.
准备方法
合成路线和反应条件
FAPy-腺嘌呤可以通过腺嘌呤的氧化合成。该过程通常涉及使用过氧化氢或其他活性氧物质等氧化剂,在受控条件下进行。 反应在水性介质中进行,通常在略微酸性的 pH 值下进行,以促进氧化过程 .
工业生产方法
FAPy-腺嘌呤的工业生产方法没有得到广泛的记载,这可能是因为它主要用于研究,而不是商业应用。大规模合成将遵循与实验室合成类似的原理,但要根据规模、效率和纯度进行调整。
化学反应分析
反应类型
FAPy-腺嘌呤会经历多种类型的化学反应,包括:
氧化: 进一步氧化会导致形成其他氧化衍生物。
还原: 还原反应可以使 FAPy-腺嘌呤还原回腺嘌呤或其他还原形式。
常用试剂和条件
用于 FAPy-腺嘌呤反应的常用试剂包括:
氧化剂: 过氧化氢、臭氧和其他活性氧物质。
还原剂: 硼氢化钠、在催化剂存在下使用氢气。
取代试剂: 卤素、烷基化剂和其他亲电试剂.
主要产物
从 FAPy-腺嘌呤反应中形成的主要产物取决于具体的反应条件。 例如,进一步氧化可以产生高度氧化的嘌呤衍生物,而还原可以产生腺嘌呤或部分还原的中间体 .
相似化合物的比较
类似化合物
8-氧代-7,8-二氢鸟嘌呤 (8-oxoG): 另一种常见的 DNA 氧化损伤,由鸟嘌呤的氧化产生.
胸腺嘧啶乙二醇: 胸腺嘧啶的氧化衍生物,胸腺嘧啶是另一种 DNA 碱基.
5-羟基胞嘧啶: 胞嘧啶的氧化形式.
FAPy-腺嘌呤的独特性
FAPy-腺嘌呤的独特性在于它由腺嘌呤形成的特殊方式,以及其独特的甲酰胺基嘧啶结构。 与其他氧化碱基不同,FAPy-腺嘌呤对 DNA 复制保真度和修复机制有独特的影响,使其成为研究氧化应激及其对 DNA 影响的宝贵标志物 .
属性
IUPAC Name |
N-(4,6-diaminopyrimidin-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYUVUOSXNYQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)NC=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199228 | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5122-36-1 | |
| Record name | 4,6-Diamino-5-formamidopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


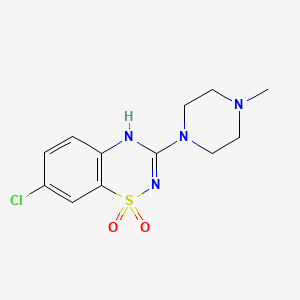
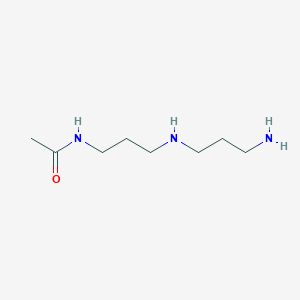
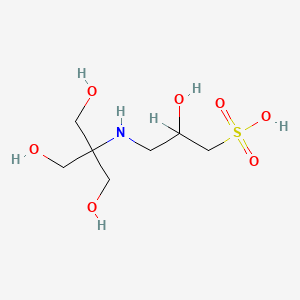
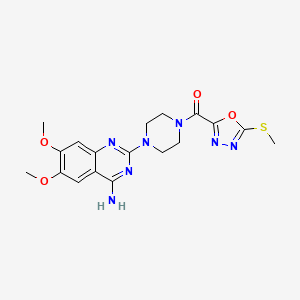
![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)
![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)
![2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B1223093.png)
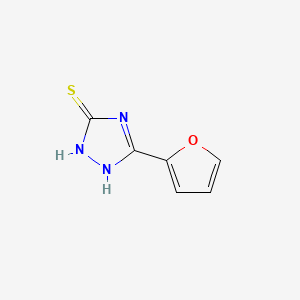
![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)
